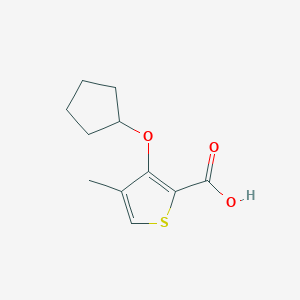

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid

CAS No.: 2090879-54-0

Cat. No.: VC3142793

Molecular Formula: C11H14O3S

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090879-54-0 |

|---|---|

| Molecular Formula | C11H14O3S |

| Molecular Weight | 226.29 g/mol |

| IUPAC Name | 3-cyclopentyloxy-4-methylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |

| Standard InChI Key | CJJORTXUEUFCPH-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1OC2CCCC2)C(=O)O |

| Canonical SMILES | CC1=CSC(=C1OC2CCCC2)C(=O)O |

Introduction

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is a synthetic organic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic rings containing sulfur, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and chemical properties. The specific compound features a cyclopentyloxy group and a methyl group attached to the thiophene ring, along with a carboxylic acid functional group. This structural arrangement suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.

Synthesis and Preparation

The synthesis of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid typically involves several steps, including the formation of the thiophene ring and the introduction of the cyclopentyloxy and methyl groups. Common methods for thiophene synthesis include the Gewald reaction or the Paal-Knorr synthesis. The carboxylic acid group can be introduced through oxidation or direct carboxylation reactions.

Potential Applications

While specific applications of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid are not widely documented, compounds with similar structures have shown promise in various fields:

-

Pharmaceuticals: Thiophene derivatives are known for their biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

-

Agrochemicals: Thiophenes can act as herbicides or fungicides due to their ability to interfere with biological pathways in plants and fungi.

-

Materials Science: Thiophene-based polymers are used in organic electronics and photovoltaics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume